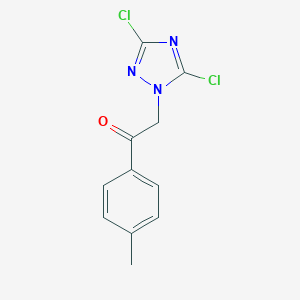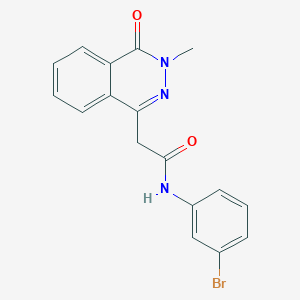
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress-related diseases. The compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone in lab experiments is its high potency and specificity. The compound can be used in small quantities to achieve significant results. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone. One area of interest is its potential use in the development of new antimicrobial and antifungal agents. Another area of interest is its potential use in the development of new cancer therapies. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 4-methylacetophenone in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various techniques.
Scientific Research Applications
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.
properties
Product Name |
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
|---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H9Cl2N3O/c1-7-2-4-8(5-3-7)9(17)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
InChI Key |
COQYHXANNMEOSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277396.png)
![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277399.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277401.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)
